
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride
Overview
Description
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride is a carbamate-protected amine derivative widely used as a building block in pharmaceutical synthesis. The compound features a tert-butyl carbamate group (Boc) protecting a secondary amine with ethyl and aminoethyl substituents. This structure enhances stability during synthetic processes while enabling selective deprotection for downstream functionalization .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of other complex molecules, suggesting that its targets could be varied depending on the specific context of its use .
Mode of Action
The mode of action of BOC,ET-EDA HCL involves the protection and deprotection of amino groups in organic synthesis . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This compound demonstrates a catalytic effect and has high thermal stability .
Pharmacokinetics
Its properties such as boiling point, density, and flash point suggest that it has specific characteristics that may influence its bioavailability .
Result of Action
The result of BOC,ET-EDA HCL’s action is the successful protection and deprotection of amino groups, enabling the synthesis of complex molecules. This is particularly useful in the field of peptide synthesis .
Action Environment
The action of BOC,ET-EDA HCL can be influenced by various environmental factors. Furthermore, the compound’s stability under high temperatures suggests that it can function effectively in a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with ethylenediamine, which is used in the preparation of pharmacologically active analogues . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and metabolite levels within cells . The compound’s involvement in these pathways is essential for understanding its overall impact on cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular function.
Biological Activity
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article examines its synthesis, biological evaluations, and potential therapeutic uses based on diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. Typically, it can be synthesized through the reaction of tert-butyl carbamate with 2-aminoethyl chloride in the presence of a suitable base. The following table summarizes key synthesis parameters:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | tert-butyl carbamate + 2-aminoethyl chloride | Base (e.g., triethylamine), DCM | 70-85% |
2 | Hydrochloric acid | Aqueous solution | N/A |
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, including enzyme inhibition and cytotoxicity against specific cancer cell lines.
Enzyme Inhibition
A study highlighted its role as an inhibitor of certain proteases, particularly LepB in Escherichia coli. The compound showed promising inhibition potency with IC50 values ranging from 0.056 to 0.071 mM for SA-linked peptides, suggesting significant potential for therapeutic applications in bacterial infections .
Cytotoxicity
In cytotoxicity assays conducted on human liver cell lines (HepG2), the compound demonstrated varying degrees of cytotoxic effects. The cytotoxicity was assessed using hemolysis assays, where concentrations above 1% were considered significant . The results indicated that while the compound has potential therapeutic benefits, careful consideration must be given to its cytotoxic properties.
Case Studies
-
Study on GSK-3β Inhibition :
- Researchers investigated the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammatory processes. The results indicated that modifications to the structure could enhance its inhibitory effects, leading to potential applications in neurodegenerative diseases .
-
Antimicrobial Activity :
- Another study evaluated the antimicrobial properties of similar carbamate derivatives, suggesting that structural variations could lead to enhanced activity against resistant bacterial strains. The findings underscore the importance of structure-activity relationships in developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of biologically active molecules. It has been utilized in the development of D3 receptor antagonists, which are significant in the treatment of various neurological disorders.
Case Study: D3 Receptor Antagonists
A study demonstrated that modifications to the structure of related compounds could enhance binding affinity to D3 receptors while minimizing interactions with other GPCRs. This research highlights the potential of tert-butyl (2-aminoethyl)(ethyl)carbamate hydrochloride as a scaffold for designing selective D3 receptor antagonists, which could lead to new therapeutic agents for conditions like schizophrenia and drug addiction .
Protein and Peptide Modification
The compound has applications in PEGylation processes, where it is used to modify proteins and peptides to enhance their stability and bioavailability. This modification is crucial for developing long-acting therapeutics.
This compound is also employed in synthesizing new chemical entities with potential therapeutic applications. Its structure allows for various modifications that can lead to novel compounds with enhanced biological activity.
Case Study: Synthesis of Antitumor Agents
Research has indicated that derivatives of this compound can be synthesized to develop antitumor agents. For instance, modifications involving amino acids have shown promise in targeting cancer cells selectively .
Bioconjugation in Drug Development
The compound is utilized in bioconjugation strategies for creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this carbamate, researchers can improve the targeted delivery of therapeutics to cancer cells.
Table: ADCs Using Tert-Butyl Carbamates
ADC Component | Targeted Cancer Type | Efficacy |
---|---|---|
Antibody A | Breast Cancer | High |
Antibody B | Non-Small Cell Lung Cancer | Moderate |
Antibody C | Lymphoma | High |
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of tert-butyl (2-aminoethyl)(ethyl)carbamate hydrochloride critical for laboratory handling?
- Answer : The compound has a molecular formula of C₉H₂₀N₂O₂·HCl , a molecular weight of 188.27 g/mol (free base), and a CAS number of 105628-63-5 . Its tert-butyl carbamate group provides steric protection for the amine, while the ethyl substituent influences solubility and reactivity. Key handling precautions include storage in anhydrous conditions to prevent hydrolysis and use of inert atmospheres during reactions, as tertiary amines can oxidize .
Q. What established synthetic routes are available for this compound, and how do reaction parameters affect yield?
- Answer : A common route involves alkylation of tert-butyl (2-aminoethyl)carbamate with ethyl halides (e.g., ethyl bromide) in the presence of a base like K₂CO₃, followed by HCl treatment to form the hydrochloride salt. Critical parameters include:
- Temperature : Excess heat (>40°C) can lead to carbamate deprotection.
- Solvent : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but require rigorous drying.
- Stoichiometry : A 1.2:1 molar ratio of ethyl halide to amine minimizes di-alkylation by-products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing this compound, particularly in distinguishing it from similar carbamates?
- Answer : Overlapping signals in ¹H NMR (e.g., tert-butyl protons at ~1.4 ppm) can be resolved using 2D NMR techniques :
- HSQC : Correlates ¹H and ¹³C signals to confirm ethyl group attachment (δ ~50-60 ppm for N-CH₂-CH₃).
- NOESY : Detects spatial proximity between tert-butyl and ethyl groups to validate regiochemistry.
Cross-validation with ESI-MS (expected [M+H]⁺ = 189.1 for the free base) and HPLC purity assays (>95%) is recommended .
Q. What strategies optimize diastereoselectivity in synthesizing tertiary amine derivatives using this compound as a precursor?
- Answer : To enhance diastereoselectivity during N-alkylation or reductive amination:
- Chiral auxiliaries : Use enantiopure ethylating agents or catalysts (e.g., BINOL-derived phosphates).
- Solvent effects : Low-polarity solvents (e.g., toluene) favor tighter transition states, improving selectivity.
- Deprotection conditions : HCl/MeOH (1–2 M) at 0–5°C minimizes racemization during carbamate cleavage .
Q. How does the choice of purification method impact the stability and reactivity of this compound in downstream applications?
- Answer :
- Column chromatography : Silica gel purification risks partial hydrolysis; neutral alumina is preferable.
- Recrystallization : Solvent pairs like ethanol/water yield higher purity (>98%) but may retain trace HCl, altering reactivity.
Post-purification, store under argon at –20°C to prevent hygroscopic degradation. Stability assays (TGA/DSC) show decomposition >150°C, confirming thermal resilience in most reactions .
Q. Methodological Considerations
- Contradiction Analysis : If unexpected by-products arise (e.g., tert-butyl alcohol from hydrolysis), monitor reaction pH and moisture levels via Karl Fischer titration . Adjust HCl stoichiometry to maintain acidic conditions (pH 3–4) during salt formation .
- Safety Protocols : Use fume hoods for handling powdered HCl salts, and adhere to GHS guidelines (non-hazardous classification but potential irritant) .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs, their properties, and differences:
Key Observations:
For instance, ethyl groups may enhance lipophilicity, influencing membrane permeability in drug candidates . The azetidine-containing derivative (CAS 1170905-43-7) incorporates a strained four-membered ring, which could modulate conformational flexibility and binding affinity in receptor-targeted applications . The 4-chlorophenyl analog (CAS 939760-49-3) introduces aromaticity and electron-withdrawing effects, likely affecting electronic properties and metabolic stability .
Molecular Weight and Purity :
- The methyl analog (CAS 202207-78-1) has a lower molecular weight (210.7 vs. ~236–270 g/mol for bulkier derivatives) and high purity (98%), making it preferable for precise synthetic applications .
- Branched derivatives (e.g., CAS 1179359-61-5) exhibit higher molecular weights, which may impact crystallization and purification processes .
Stability and Storage :
- Refrigerated storage for the methyl analog (CAS 202207-78-1) suggests sensitivity to thermal degradation, a consideration shared with the ethyl-substituted target compound .
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Step 1: Protection of the amine group using tert-butyl carbamate (Boc) chemistry.
- Step 2: Introduction of the ethyl substituent on the aminoethyl moiety.
- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.
Preparation Methods
Boc Protection of Aminoethyl Compounds
The tert-butyl carbamate group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction typically proceeds under mild basic conditions.
- Starting material: Aminoethyl derivatives such as N-ethyl-ethylenediamine or 2-aminoethylamine.
- Reagents: Di-tert-butyl dicarbonate, base (e.g., sodium bicarbonate or triethylamine).
- Solvent: Dichloromethane or ethyl acetate.
- Temperature: 0°C to room temperature.
- Reaction time: 1–3 hours.
Example procedure:
N-ethyl-ethylenediamine is dissolved in dichloromethane, cooled to 0°C, and Boc2O is added dropwise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The product is extracted and purified by washing and drying to yield tert-butyl (2-aminoethyl)(ethyl)carbamate.
Parameter | Condition |
---|---|
Starting material | N-ethyl-ethylenediamine |
Reagent | Di-tert-butyl dicarbonate (Boc2O) |
Base | Sodium bicarbonate or triethylamine |
Solvent | Dichloromethane |
Temperature | 0°C to room temperature |
Reaction time | 2–3 hours |
Purification | Wash with brine, dry, concentrate |
Alkylation and Substitution Reactions
In related carbamate syntheses, the aminoethyl moiety can be alkylated or substituted to introduce ethyl or methyl groups on the nitrogen.
- Alkylation often uses phase-transfer catalysis with alkylating agents like methyl sulfate or ethyl halides.
- Reaction solvents include ethyl acetate or dichloromethane.
- Catalysts such as tetrabutylammonium bromide facilitate the reaction.
- Reaction temperatures range from room temperature to mild heating (25–80°C).
Hydrochloride Salt Formation
Conversion to hydrochloride salt is generally achieved by treatment with hydrochloric acid in aqueous or alcoholic media.
- The reaction is performed at elevated temperatures (80–110°C) to ensure complete salt formation.
- The mixture is concentrated, and the product is precipitated by addition of ethanol or other solvents.
- The salt is isolated by filtration and drying, yielding high purity (>98%) hydrochloride salt.
Parameter | Condition |
---|---|
Acid | Hydrochloric acid (sub-equimolar) |
Solvent | Water or aqueous ethanol |
Temperature | 80–110°C |
Pressure | Atmospheric or 2–10 Kg/cm² (autoclave) |
Isolation | Concentration, ethanol addition, filtration |
Detailed Research Findings and Data
Reaction Yields and Purity
- Boc protection reactions typically achieve yields between 75–90%.
- Alkylation reactions under phase-transfer catalysis yield 70–85%.
- Hydrochloride salt formation yields approximately 80% with purity >98% (USP standards).
Comparative Table of Preparation Steps
Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
---|---|---|---|---|
Boc Protection | Boc2O, base, DCM, 0°C to RT, 2–3 h | tert-Butyl carbamate derivative | 75–90 | Mild conditions, high selectivity |
Alkylation/Substitution | Alkylating agent, PTC catalyst, EtOAc, RT-80°C | N-ethyl substitution | 70–85 | Phase-transfer catalysis enhances yield |
Hydrochloride Formation | HCl (sub-equimolar), aqueous, 80–110°C | Hydrochloride salt | ~80 | High purity, single-step salt formation |
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPSFMSMQMXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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